molecular formula C27H43F3O2 B12366913 (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

Cat. No.: B12366913
M. Wt: 456.6 g/mol
InChI Key: BVBRUQYHUXKZMQ-DTVVCMMRSA-N
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Description

The compound (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant potential in various scientific fields. Its structure includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the trifluoro group: This step often involves the use of trifluoromethylation reagents under controlled conditions.

    Hydroxylation and methylation: These functional groups are introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could result in the removal of the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, the compound can be used to study the effects of fluorinated groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, the compound has potential as a drug candidate due to its complex structure and functional groups. It can be used to develop new treatments for various diseases, including cancer and metabolic disorders.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl and methyl groups can modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound’s uniqueness lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.

Biological Activity

The compound known as (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex steroid-like molecule with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C30H52F3O
  • Molecular Weight : 486.73 g/mol
  • IUPAC Name : (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2-dodecahydrocyclopenta[a]phenanthren-3-ol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including its potential therapeutic effects and mechanisms of action.

  • Hormonal Activity : The compound exhibits properties similar to steroid hormones which may influence various physiological processes.
  • Antioxidant Properties : It has been shown to possess antioxidant capabilities that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Hormonal ModulationInfluences estrogen and androgen receptors
Antioxidant ActivityReduces oxidative stress in vitro
Anti-inflammatoryDecreases cytokine production in macrophages

Case Study 1: Hormonal Modulation

In a study examining the compound's effect on hormone receptors in breast cancer cell lines (MCF-7), it was found to act as a selective estrogen receptor modulator (SERM), promoting cell proliferation at low concentrations while inhibiting it at higher doses. This dual action suggests potential therapeutic applications in hormone-sensitive cancers.

Case Study 2: Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human endothelial cells exposed to oxidative stress. The results indicated a protective effect against cellular damage associated with cardiovascular diseases.

Case Study 3: Anti-inflammatory Effects

Research published by Johnson et al. (2024) highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases such as arthritis.

Properties

Molecular Formula

C27H43F3O2

Molecular Weight

456.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26-/m1/s1

InChI Key

BVBRUQYHUXKZMQ-DTVVCMMRSA-N

Isomeric SMILES

C[C@H](CC[C@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C

Canonical SMILES

CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

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